An In-depth Technical Guide to p-Mentha-2,4-diene
An In-depth Technical Guide to p-Mentha-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-2,4-diene is a monoterpene with the IUPAC name 5-methyl-2-propan-2-ylcyclohexa-1,3-diene and the CAS number 586-68-5 .[1] As a member of the p-menthane class of compounds, it is a structural isomer of more commonly studied terpenes such as limonene and α-phellandrene. This guide provides a comprehensive overview of the available technical information on p-Mentha-2,4-diene, including its chemical identity, physicochemical properties, and a discussion of the synthesis and biological activities of closely related p-menthane derivatives due to the limited specific data on this compound.
Chemical and Physical Properties
While extensive experimental data for p-Mentha-2,4-diene is limited, several physicochemical properties have been predicted through computational models. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | PubChem[1] |
| Molecular Weight | 136.23 g/mol | PubChem[1] |
| IUPAC Name | 5-methyl-2-propan-2-ylcyclohexa-1,3-diene | PubChem[1] |
| CAS Number | 586-68-5 | PubChem[1] |
| Predicted XlogP | 3.2 | PubChem[1] |
| Predicted Water Solubility | 2.862 mg/L @ 25 °C | The Good Scents Company[2] |
| Predicted Boiling Point | 184-185 °C | ChemBK[3] |
Synthesis of p-Menthadienes
Experimental Protocol: General Dehydration of a p-Menthenol
Objective: To synthesize a mixture of p-menthadienes from a corresponding p-menthenol precursor.
Materials:
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p-Menthenol (e.g., menthol)
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Concentrated sulfuric acid or phosphoric acid
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Anhydrous sodium sulfate
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Saturated sodium bicarbonate solution
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Diethyl ether or other suitable organic solvent
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Distillation apparatus
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Separatory funnel
Procedure:
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In a round-bottom flask, place the p-menthenol precursor.
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Slowly add a catalytic amount of concentrated acid (e.g., sulfuric acid) to the alcohol with cooling.
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Heat the mixture under reflux for a specified period to effect dehydration.
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After cooling, dilute the reaction mixture with water and transfer it to a separatory funnel.
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Extract the organic layer containing the p-menthadienes with an organic solvent like diethyl ether.
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Wash the organic extract with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and remove the solvent under reduced pressure.
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The resulting crude product, a mixture of p-menthadiene isomers, can be purified by fractional distillation.
Note: The specific isomer distribution in the final product will depend on the starting alcohol, the acid catalyst used, and the reaction conditions.
Caption: A generalized workflow for the synthesis of p-menthadienes via acid-catalyzed dehydration.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of p-Mentha-2,4-diene is scarce. However, the activities of structurally related p-menthane derivatives and essential oils from the Mentha genus suggest potential areas for investigation.
Cytotoxicity
A study on the cytotoxicity of various p-menthane derivatives against tumor cell lines revealed that the presence of certain functional groups, such as epoxides and aldehydes, is important for their activity.[4] For instance, (-)-perillaldehyde 8,9-epoxide showed high cytotoxic activity.[4] While p-Mentha-2,4-diene was not included in this study, its hydrocarbon structure suggests it may have lower cytotoxicity compared to its oxygenated analogs. Further research is needed to evaluate its specific effects on cancer cell lines.
Anti-inflammatory Activity
Essential oils from Mentha species, which contain a variety of p-menthane monoterpenoids, have demonstrated anti-inflammatory properties.[5][6] For example, Mentha piperita essential oil has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-activated macrophages.[5] The anti-inflammatory effects of Mentha arvensis essential oil have been linked to the inhibition of the ERK/NF-κB signaling pathway.[7] Although the specific contribution of p-Mentha-2,4-diene to these effects is unknown, it is plausible that it could contribute to the overall anti-inflammatory profile of these essential oils.
References
- 1. p-Mentha-2,4-diene | C10H16 | CID 6428962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-mentha-2,4-diene, 586-68-5 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives [mdpi.com]
- 5. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of some Mentha essential oils in lipopolysaccharide-activated macrophages | Tạp chí Nghiên cứu Dược và Thông tin Thuốc [jprdi.vn]
- 7. Mentha arvensis Essential Oil Exerts Anti-Inflammatory in LPS-Stimulated Inflammatory Responses via Inhibition of ERK/NF-κB Signaling Pathway and Anti-Atopic Dermatitis-like Effects in 2,4-Dinitrochlorobezene-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
